![molecular formula C21H37O4- B14601508 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate CAS No. 59223-30-2](/img/structure/B14601508.png)
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate is a chemical compound with a complex structure that includes a butenoate group and a hexadecan-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate typically involves esterification reactions. One common method is the reaction of hexadecan-4-ol with but-3-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The hexadecan-4-yl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
3-{[(Hexadecan-4-yl)oxy]carbonyl}butanoate: Similar structure but lacks the double bond in the butenoate group.
3-{[(Hexadecan-4-yl)oxy]carbonyl}pent-3-enoate: Similar structure with an additional carbon in the chain.
Uniqueness
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate is unique due to the presence of the double bond in the butenoate group, which can participate in additional chemical reactions such as polymerization and cross-linking. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
59223-30-2 |
|---|---|
Fórmula molecular |
C21H37O4- |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-hexadecan-4-yloxycarbonylbut-3-enoate |
InChI |
InChI=1S/C21H38O4/c1-4-6-7-8-9-10-11-12-13-14-16-19(15-5-2)25-21(24)18(3)17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23)/p-1 |
Clave InChI |
QPXSGJQFXSYSDA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC(CCC)OC(=O)C(=C)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)
![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
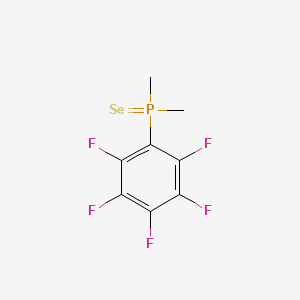
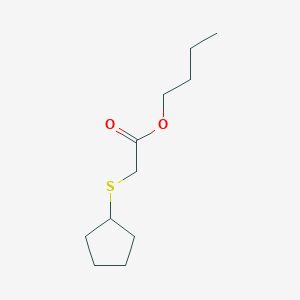

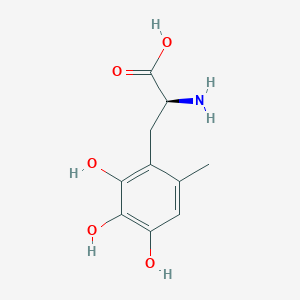
![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)


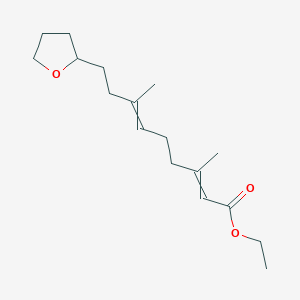
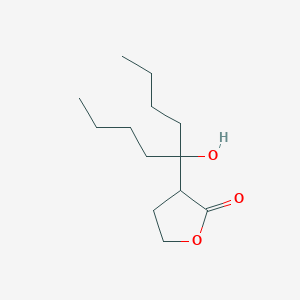
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)

